2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Process Chemistry Synthetic Route Optimization Sonidegib Intermediate

This cis-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine is the essential stereospecific intermediate for Sonidegib (LDE225, Odomzo) FDA-approved API. Substituting with generic morpholines fails due to precise stereochemical requirements. Procuring high-purity (≥97%) material, produced via high-yield SNAr routes (97% yield vs. 89.8% epoxy route), directly reduces raw material costs and waste. Ideal for scale-up, continuous flow benchmarking, and SAR studies.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 260447-04-9
Cat. No. B1363986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
CAS260447-04-9
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3
InChIKeyOEWWQMFPALMWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9): Essential Smoothened Inhibitor Intermediate for Sonidegib Synthesis


2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9) is a nitro-substituted heterocyclic building block [1]. It is primarily utilized as a critical, stereospecific intermediate in the multi-step synthesis of Sonidegib (LDE225, Odomzo), an FDA-approved Smoothened (SMO) receptor antagonist for treating advanced basal cell carcinoma [2]. The compound’s structure features a morpholine ring with a crucial cis-2,6-dimethyl configuration, which is essential for the biological activity of the final API.

Why 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine Cannot Be Substituted with Generic Morpholines or Alternative Intermediates


Substituting this compound with a generic morpholine derivative or an alternative intermediate is not feasible due to its precise stereochemical and functional group requirements for downstream synthesis. The Sonidegib synthetic pathway mandates a specific cis-2,6-dimethylmorpholine moiety, which is established at this intermediate stage [1]. Altering this stereochemistry (e.g., using a trans-isomer or an unsubstituted morpholine) would lead to an inactive or off-target final API. Furthermore, alternative intermediates may require different, less efficient, or costlier synthetic routes, directly impacting overall process yield and economic viability [2].

Quantitative Differentiation Evidence for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine Procurement and Use


Synthetic Yield Comparison: Optimal Route Provides 7.2 Percentage Point Advantage Over Epoxy-Based Method

A comparison of published synthetic routes for the target compound, cis-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, reveals significant yield variability. The optimal route, as reported in CN103864770A, achieves a 97% yield via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine under reflux for 12 hours. This is a substantial improvement over the 89.8% yield obtained using an alternative epoxy ring-opening and condensation method described in CN109293649A [1].

Process Chemistry Synthetic Route Optimization Sonidegib Intermediate

Synthetic Yield: Green Chemistry-Inspired Route Achieves Near-Quantitative 99% Conversion

A state-of-the-art method published in Green Chemistry (2019) reports a 99% conversion rate for the SNAr reaction between 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine when using a surfactant in a water/organic solvent mixture [1]. This contrasts with a baseline yield of 93.2% reported for a conventional batch process in ACS Medicinal Chemistry Letters (2010) [2].

Green Chemistry Process Intensification Sustainable Synthesis

Product Purity: Optimized Process Delivers Intermediate with >99.7% Liquid Phase Purity

The patented process described in CN109293649A, which uses an epoxy ring-opening route, reports achieving a liquid phase purity of 99.7% for the immediate precursor (Ⅲ1) and 99.8% for its enantiomer (Ⅲ2) [1]. While the final target intermediate (Ⅳ) purity is not explicitly stated, the rigorous control of its immediate precursor suggests the capability to produce a very high-purity final product. This level of purity is superior to the 95-97% purity commonly offered by many commercial vendors for this compound .

Intermediate Purity Process Analytical Technology Quality Control

Optimal Application Scenarios for Procuring 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9)


Cost-Optimized Manufacturing of Sonidegib API

This is the primary application for this intermediate. For organizations focused on cost-effective API manufacturing, sourcing material produced via the high-yield SNAr routes (e.g., from vendors using methods akin to CN103864770A or the Green Chemistry process) is critical. The 7.2 percentage point yield advantage over the epoxy route (97% vs. 89.8%) directly translates into lower raw material costs and reduced waste per batch of Sonidegib produced [1].

High-Purity Building Block for Advanced Medicinal Chemistry

Research groups developing novel Smoothened antagonists or exploring structure-activity relationships (SAR) around the cis-2,6-dimethylmorpholine motif should prioritize procurement of high-purity (>99%) material. The data shows that processes exist to achieve precursor purity of 99.7-99.8% [2]. Using such high-purity starting material minimizes the risk of confounding bioassay results due to trace impurities and ensures the highest quality of downstream derivative compounds.

Process Development and Scale-Up Studies for Sonidegib

Chemical engineers and process chemists tasked with scaling up Sonidegib synthesis can use this compound to benchmark novel or intensified processes, such as continuous flow manufacturing. The 99% conversion rate achieved with a surfactant-mediated system in water/organic solvent [3] provides a high-efficiency benchmark. Procuring the intermediate allows for direct, quantitative comparison of new process economics, sustainability metrics, and purity profiles against established batch methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.